REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=3)[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Br:17][C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21].CN(C)C(=O)C.O>Cl.CC(O)C>[Br:17][C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH:21][C:2]1[C:3]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=3)[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC1=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacuo to an oily solid
|
Type
|
CUSTOM
|
Details
|
that is triturated in 5% aqueous sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
The solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with H2O and EtOAc
|
Type
|
TEMPERATURE
|
Details
|
The solids are warmed in a small volume of N,N-dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is purified by thick layer silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 3:2 dichloromethane
|
Type
|
CUSTOM
|
Details
|
The product band is collected
|
Type
|
CUSTOM
|
Details
|
sonicated in EtOAc
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
that is sonicated in MeOH
|
Type
|
CUSTOM
|
Details
|
The solids are collected
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(NC=2C3=C(N=CN2)NC2=CC=C(C=C23)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |